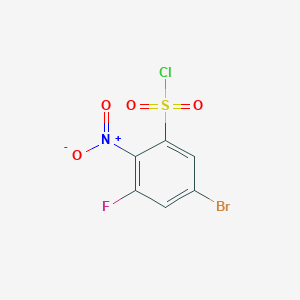

5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride

Description

5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride is a halogenated nitroaromatic sulphonyl chloride characterized by a benzene ring substituted with bromine (Br), fluorine (F), a nitro group (NO₂), and a sulphonyl chloride (SO₂Cl) group. Its molecular formula is C₆H₂BrClFNO₄S, with a molecular weight of 343.51 g/mol. The compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups into target molecules. Its structural features—specifically the electron-withdrawing nitro and halogen substituents—enhance its electrophilicity, making it highly reactive toward nucleophiles such as amines and alcohols .

Properties

Molecular Formula |

C6H2BrClFNO4S |

|---|---|

Molecular Weight |

318.51 g/mol |

IUPAC Name |

5-bromo-3-fluoro-2-nitrobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)6(10(11)12)5(2-3)15(8,13)14/h1-2H |

InChI Key |

QZYXTUKPAWWIAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])S(=O)(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride typically involves the introduction of bromine, fluorine, and nitro groups onto a benzene ring, followed by the addition of a sulphonyl chloride group. The specific reaction conditions and reagents used can vary, but common methods include:

Nitration: Introducing the nitro group onto the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Adding bromine and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.

Sulphonylation: Introducing the sulphonyl chloride group using chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulphonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulphonamides or sulphonate esters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The bromine and fluorine atoms can participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride, or lithium aluminum hydride for reduction reactions.

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products

Sulphonamides: Formed from the reaction with amines.

Sulphonate Esters: Formed from the reaction with alcohols.

Aminobenzenesulphonyl Chlorides: Formed from the reduction of the nitro group.

Scientific Research Applications

5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.

Medicine: Utilized in the synthesis of potential drug candidates and in the development of diagnostic agents.

Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and physicochemical properties of 5-bromo-3-fluoro-2-nitrobenzenesulphonyl chloride are influenced by its unique substitution pattern. Key comparisons with structurally related sulphonyl chlorides include:

Table 1: Substituent Effects on Reactivity and Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity (Relative) | Stability in Solvents |

|---|---|---|---|---|

| This compound | 343.51 | Br (para), F (meta), NO₂ (ortho) | High | Moderate in polar aprotic solvents |

| 3-Fluoro-2-nitrobenzenesulphonyl chloride | 239.61 | F (meta), NO₂ (ortho) | Moderate | High in methanol |

| 5-Bromo-2-nitrobenzenesulphonyl chloride | 304.54 | Br (para), NO₂ (ortho) | High | Low in aqueous media |

| 2-Nitrobenzenesulphonyl chloride | 221.62 | NO₂ (ortho) | Moderate | High in DMSO |

Key Observations :

- The fluorine atom enhances electron-withdrawing effects, stabilizing the sulphonyl chloride group and increasing electrophilicity compared to non-fluorinated analogues.

- The ortho-nitro group directs electronic effects, making the sulphonyl chloride more susceptible to nucleophilic attack than meta- or para-substituted derivatives .

Solubility and Stability

- Polar aprotic solvents : The target compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), similar to 2-nitrobenzenesulphonyl chloride.

- Protic solvents: Instability in methanol/water mixtures is observed due to hydrolysis of the sulphonyl chloride group, a trend consistent with other sulphonyl chlorides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.